molecular formula C15H10ClNO5 B11490468 (4-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone

(4-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No.: B11490468
M. Wt: 319.69 g/mol
InChI Key: NMFXYNFXZHIMDS-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzoyl)-7-nitro-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a chlorobenzoyl group and a nitro group attached to a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzoyl)-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves multiple steps. One common method starts with the nitration of a suitable benzodioxine precursor to introduce the nitro group. This is followed by the acylation of the nitrated intermediate with 4-chlorobenzoyl chloride under Friedel-Crafts acylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzoyl)-7-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chlorobenzoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Reduction: 6-(4-Aminobenzoyl)-7-nitro-2,3-dihydro-1,4-benzodioxine.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Compounds with different acyl groups replacing the chlorobenzoyl group.

Scientific Research Applications

6-(4-Chlorobenzoyl)-7-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzoyl)-7-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzoyl group can also participate in interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorobenzoyl)-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H10ClNO5

Molecular Weight

319.69 g/mol

IUPAC Name

(4-chlorophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone

InChI

InChI=1S/C15H10ClNO5/c16-10-3-1-9(2-4-10)15(18)11-7-13-14(22-6-5-21-13)8-12(11)17(19)20/h1-4,7-8H,5-6H2

InChI Key

NMFXYNFXZHIMDS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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